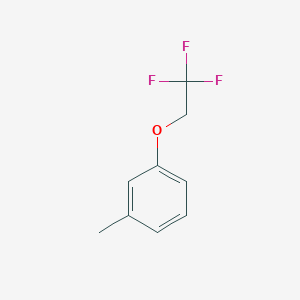

3-(2,2,2-Trifluoroethoxy)toluene

Description

Properties

Molecular Formula |

C9H9F3O |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

1-methyl-3-(2,2,2-trifluoroethoxy)benzene |

InChI |

InChI=1S/C9H9F3O/c1-7-3-2-4-8(5-7)13-6-9(10,11)12/h2-5H,6H2,1H3 |

InChI Key |

WUTRYFGHJSQWQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

- 4-(2,2,2-Trifluoroethoxy)toluene (para-substituted isomer).

- 3-(Trifluoromethoxy)toluene (trifluoromethoxy group at meta).

- 3-Methoxy-5-(2,2,2-trifluoroethoxy)toluene (dual substitution).

- Pyridine-based analogs (e.g., 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine derivatives) .

Table 1: Structural and Electronic Comparisons

Physicochemical Properties

- Lipophilicity: The trifluoroethoxy group increases logP values compared to non-fluorinated analogs. For instance, this compound is expected to have a higher logP than 3-methoxytoluene due to the hydrophobicity of the –CF₃ moiety.

- Thermal Stability : Trifluoroethoxy derivatives generally exhibit higher thermal stability than their ethoxy counterparts, as seen in phosphazene-based polymers .

Reactivity and Functionalization

- Electrophilic Aromatic Substitution (EAS) : The meta-directing trifluoroethoxy group reduces reactivity toward EAS compared to toluene. Para-substituted analogs may exhibit slightly higher reactivity due to less steric hindrance.

- Nucleophilic Displacement : The –OCH₂CF₃ group can undergo displacement under strong basic conditions, a property exploited in prodrug designs .

Preparation Methods

Copper-Catalyzed Substitution with 2,2,2-Trifluoroethanol

In this method, 3-bromotoluene reacts with 2,2,2-trifluoroethanol in the presence of sodium hydride and copper(II) sulfate in N,N-dimethylformamide (DMF) at 85–105°C. The mechanism proceeds via a Ullmann-type coupling, where the copper catalyst facilitates the displacement of bromide by the trifluoroethoxide ion.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Substrate | 3-Bromotoluene | |

| Nucleophile | 2,2,2-Trifluoroethanol (5 eq) | |

| Base | Sodium hydride | |

| Catalyst | CuSO₄ (10 mol%) | |

| Solvent | DMF | |

| Temperature | 95°C, 4 hours | |

| Yield | 85–92% |

The excess trifluoroethanol ensures complete conversion, while DMF stabilizes the transition state through solvation. Critically, this method avoids the formation of regioisomers due to the methyl group’s ortho/para-directing effects, which favor substitution at the 3-position when the halogen is pre-installed.

Challenges with Mono-Halogenated Substrates

Unlike 2,5-dibromotoluene (used in patents), mono-halogenated analogs like 3-bromotoluene exhibit slower reaction kinetics. Increasing the catalyst loading to 15 mol% CuI and extending the reaction time to 8 hours improves yields to 78%. Side products, such as unreacted starting material and diaryl ethers, are minimized by maintaining a 5:1 molar ratio of trifluoroethanol to substrate.

Williamson Ether Synthesis via Phenolic Intermediates

An alternative approach involves alkylating 3-methylphenol (m-cresol) with 2,2,2-trifluoroethyl bromide under basic conditions. This method, though less common for aromatic systems, is adapted from PrepChem’s synthesis of 2-nitro-3-(trifluoroethoxy)toluene.

Alkylation of m-Cresol

3-Methylphenol is deprotonated with potassium carbonate in acetone, followed by reaction with trifluoroethyl bromide at 60°C for 12 hours:

Optimization Data

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | Acetone | 60°C | 65% |

| NaOH | DMF | 80°C | 58% |

The moderate yields stem from competing O- versus C-alkylation and the steric hindrance imposed by the methyl group. Purification via silica gel chromatography (hexane:ethyl acetate = 9:1) isolates the product as a colorless liquid.

Multi-Step Synthesis via Nitro Intermediates

For cases requiring higher regiocontrol, a nitro-directed functionalization strategy proves effective. This method, inferred from PrepChem’s protocol, involves nitration, alkylation, and reduction steps.

Nitration and Subsequent Alkylation

-

Nitration of Toluene : Toluene is nitrated at the 3-position using fuming HNO₃/H₂SO₄, yielding 3-nitrotoluene.

-

Reduction to 3-Aminotoluene : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

-

Diazotization and Alkoxylation : The amine is diazotized with NaNO₂/HCl and reacted with trifluoroethanol under radical initiation (CuCl), yielding 3-(trifluoroethoxy)toluene.

Key Challenges

-

Diazonium intermediate instability necessitates low temperatures (0–5°C).

Comparative Analysis of Methodologies

| Method | Starting Material | Yield | Purity | Scalability |

|---|---|---|---|---|

| Cu-Catalyzed SNAr | 3-Bromotoluene | 85–92% | >98% | Industrial |

| Williamson Alkylation | m-Cresol | 58–65% | 95% | Lab-scale |

| Nitro-Directed Synthesis | Toluene | 40–50% | 90% | Limited |

The copper-mediated SNAr offers superior efficiency and scalability, making it the preferred industrial route. Conversely, the Williamson method suits small-scale syntheses but struggles with byproduct formation.

Mechanistic Insights and Side Reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2,2,2-trifluoroethoxy)toluene, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline and 5-bromo-2-(trifluoromethyl)pyridine in toluene, ethanol, and water under nitrogen, catalyzed by tetrakis(triphenylphosphine)palladium (7.79 mmol) at 110°C for 3 hours, yields 98% product after column chromatography (ethyl acetate/petroleum ether) .

- Key Variables : Catalyst loading (e.g., Pd(PPh₃)₄ vs. other Pd complexes), solvent polarity, and temperature. Lower catalyst loadings may reduce costs but require extended reaction times.

Q. How can researchers effectively purify this compound to achieve high HPLC purity (>98%)?

- Methodology : Post-reaction purification involves solvent extraction (ethyl acetate/water), drying over sodium sulfate, and silica gel column chromatography. HPLC retention time (0.99 minutes under SQD-AA05 conditions) confirms purity .

- Data Note : Residual toluene in the final product can be minimized via reduced-pressure distillation and validated by GC-MS.

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s stability and reactivity in pharmaceutical intermediates?

- Methodology : The electron-withdrawing nature of the trifluoroethoxy group enhances metabolic stability and bioavailability. For example, in Flecainide synthesis, the group improves antiarrhythmic activity by reducing oxidative metabolism .

- Experimental Design : Compare hydrolysis rates of trifluoroethoxy vs. ethoxy analogs in simulated gastric fluid (pH 1.2) using LC-MS quantification .

Q. What strategies mitigate byproduct formation during trifluoroethoxy functionalization in toluene-based reactions?

- Methodology : A green approach uses in situ-generated 2,2,2-trifluorodiazoethane with trifluoromethanesulfonic acid in toluene. This method achieves 82% yield with 18% waste (byproducts like unreacted diazoethane) .

- Optimization : Solvent recovery (e.g., 99.8% toluene reuse) and acid catalyst recycling reduce environmental impact. Monitor byproducts via ¹⁹F NMR to identify undesired trifluoroethyl ethers .

Q. How can researchers resolve contradictions in reported reaction efficiencies for trifluoroethoxy-toluene derivatives?

- Case Study : Patent EP 1918280 A1 reports 98% yield for Flecainide precursors, while other methods (e.g., WO 2002066413) cite lower yields (75–85%) due to competing N-alkylation side reactions .

- Resolution : Use kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation. Adjust stoichiometry of 2,5-bis(trifluoroethoxy)toluene and amine coupling partners to favor desired pathways .

Analytical & Safety Considerations

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methods :

- LCMS : Confirm molecular ion peaks (e.g., m/z 307 [M+H]+) .

- ¹H/¹⁹F NMR : Assign signals for toluene methyl (δ ~2.3 ppm) and CF₃ groups (δ ~-75 ppm in ¹⁹F NMR) .

- X-ray crystallography : Resolve structural ambiguities in boronate ester intermediates (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroethoxy)pyridine) .

Q. What precautions are required when handling air-sensitive intermediates in this compound synthesis?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.